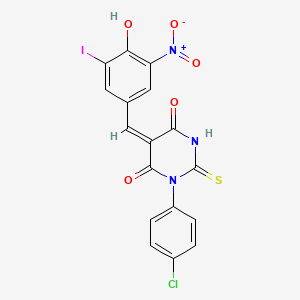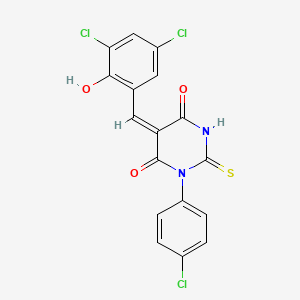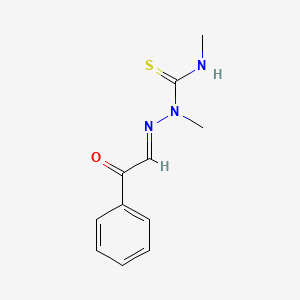![molecular formula C21H28N4O B3879656 1-(2-phenylethyl)-4-[1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]piperidine](/img/structure/B3879656.png)
1-(2-phenylethyl)-4-[1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]piperidine
描述
1-(2-phenylethyl)-4-[1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]piperidine is a chemical compound that is commonly known as PEP. This compound has been the subject of numerous scientific studies due to its potential applications in the field of medicine. PEP is known to have a wide range of biochemical and physiological effects, which make it an interesting compound to study. In
作用机制
PEP acts as a selective dopamine reuptake inhibitor. It inhibits the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels is thought to be responsible for PEP's ability to reduce drug-seeking behavior in animal models of addiction. PEP also acts as a serotonin and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
PEP has a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels is thought to be responsible for PEP's ability to reduce drug-seeking behavior in animal models of addiction. PEP has also been shown to have antidepressant and anxiolytic effects, which are thought to be due to its ability to increase the levels of serotonin and norepinephrine in the brain.
实验室实验的优点和局限性
PEP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in good yields. PEP is also relatively easy to administer to animals, which makes it a useful tool for studying the effects of dopamine, serotonin, and norepinephrine in the brain. However, PEP also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. PEP also has a relatively low binding affinity for dopamine transporters, which can make it less effective than other dopamine reuptake inhibitors.
未来方向
There are several future directions for research on PEP. One of the most promising directions is in the development of new treatments for addiction. PEP has shown promising results in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans. Another future direction is in the development of new treatments for depression and anxiety. PEP has shown antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a treatment for depression and anxiety in humans. Finally, further research is needed to determine the long-term effects of PEP on the brain and its potential for abuse.
科学研究应用
PEP has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of PEP is in the treatment of addiction. PEP has been shown to reduce drug-seeking behavior in animal models of addiction. This effect is thought to be due to PEP's ability to modulate the activity of dopamine in the brain. PEP has also been studied for its potential applications in the treatment of depression and anxiety. Studies have shown that PEP can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood.
属性
IUPAC Name |
[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c26-21(20-6-11-22-23-20)25-15-10-19(16-25)18-8-13-24(14-9-18)12-7-17-4-2-1-3-5-17/h1-6,11,18-19H,7-10,12-16H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLVUEHVDNQDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)C(=O)C3=CC=NN3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B3879582.png)
![N'-[4-(diethylamino)benzylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanohydrazide](/img/structure/B3879588.png)
![ethyl 2-[2-(benzyloxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879595.png)


![ethyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879622.png)
![ethyl 2-(4-bromobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879623.png)

![ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879650.png)
![ethyl 2-(3-ethoxy-4-hydroxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879662.png)
![N-(4-phenyl-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}-1,3-butadien-1-yl)benzamide](/img/structure/B3879668.png)
![4'-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3879673.png)
![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3879680.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879686.png)
